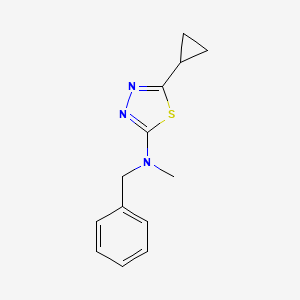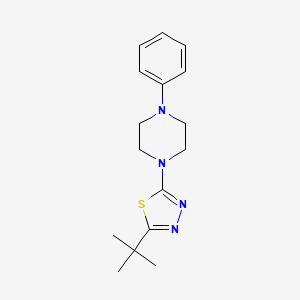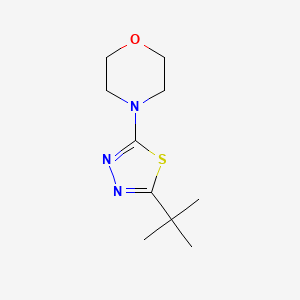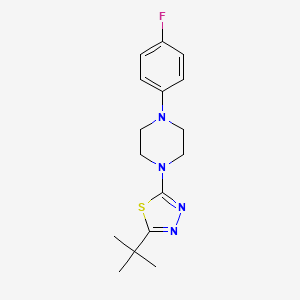
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole, also known as 2-Methylpyridin-2-yl-octahydro-1H-isoindole, is an organic compound with the molecular formula C11H17N. It is a member of the pyridine family, and it is a yellowish, crystalline solid. It is used as an intermediate in the synthesis of various pharmaceuticals, and it has been studied for its potential applications in the medical field.
Aplicaciones Científicas De Investigación
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been studied for its potential applications in the medical field. It has been investigated as a potential anti-cancer agent, as well as for its anti-inflammatory and anti-microbial properties. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and for its potential to act as an antioxidant. Additionally, it has been studied for its potential to inhibit the growth of certain viruses, and for its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase. Additionally, it is believed to act by modulating the expression of certain genes, such as those involved in inflammation and apoptosis.
Biochemical and Physiological Effects
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, and to act as an antioxidant. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable, and it is not toxic at the concentrations used in laboratory experiments. However, it is not water soluble, and it is not very soluble in organic solvents. Additionally, it is not very soluble in lipids, so it may not be suitable for use in experiments involving lipids.
Direcciones Futuras
Future research on 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on its potential applications in the medical field, such as its potential use as an anti-cancer agent or its potential to inhibit the growth of certain viruses. Additionally, further research could focus on its potential use as an antioxidant, and its potential to act as an anti-inflammatory or anti-microbial agent. Finally, further research could focus on its potential use as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Síntesis
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole can be synthesized via a multi-step process. The first step involves the reaction of 2-methylpyridine and ethyl bromoacetate to form 2-methylpyridin-2-yl-bromoacetate. This is followed by the reaction of 2-methylpyridin-2-yl-bromoacetate and ethyl isocyanoacetate to form 2-methylpyridin-2-yl-octahydro-1H-isoindole.
Propiedades
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-5-4-8-14(15-11)16-9-12-6-2-3-7-13(12)10-16/h4-5,8,12-13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOSGKWXORUWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)


![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)


![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)